molecular formula C7H6N2O B1362532 1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one CAS No. 32501-05-6

1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one

Cat. No. B1362532
Key on ui cas rn: 32501-05-6
M. Wt: 134.14 g/mol
InChI Key: IHRRHTILSRVFPW-UHFFFAOYSA-N
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Patent
US06294532B1

Procedure details

A mixture of 2-(3-nitro-2-pyridyl)ethyl acetate (10.1, 48 mmol), tin(II)chloride dihydrate (54.3 g, 240 mmol) and ethyl acetate was stirred and heated at reflux for 5 hours. The reaction mixture was allowed to cool overnight, filtered through diatomaceous earth and the solvent was removed by evaporation. The resulting oil was purified by flash chromatography using increasingly polar solvent mixtures starting with methylene chloride and ending with methylene chloride/methanol (10/1). Removal of the solvent by evaporation gave 4-azaoxindole (2.1 g, 33%).
Name
2-(3-nitro-2-pyridyl)ethyl acetate
Quantity
48 mmol
Type
reactant
Reaction Step One
Quantity
54.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=1)(=O)C.O.O.[Sn](Cl)Cl>C(OCC)(=O)C>[NH:13]1[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:4] |f:1.2.3|

Inputs

Step One
Name
2-(3-nitro-2-pyridyl)ethyl acetate
Quantity
48 mmol
Type
reactant
Smiles
C(C)(=O)OCCC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
54.3 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by flash chromatography
TEMPERATURE
Type
TEMPERATURE
Details
using increasingly polar solvent mixtures
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation

Outcomes

Product
Name
Type
product
Smiles
N1C(CC2=NC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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